molecular formula C13H8ClFN4S B10874351 4-(3-chloro-4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

4-(3-chloro-4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10874351
M. Wt: 306.75 g/mol
InChI Key: ZLTJFNPIYJDXSU-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions:

    Hydrosulfide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    4-(4-Fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide: Lacks the chlorine atom, which may influence its reactivity and interactions.

    4-(3-Chloro-4-fluorophenyl)-5-(4-methylpyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide: Contains a methyl group on the pyridine ring, potentially altering its biological activity.

Uniqueness

4-(3-Chloro-4-fluorophenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the triazole and pyridine rings makes this compound a valuable candidate for various scientific applications.

Properties

Molecular Formula

C13H8ClFN4S

Molecular Weight

306.75 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H8ClFN4S/c14-10-7-9(1-2-11(10)15)19-12(17-18-13(19)20)8-3-5-16-6-4-8/h1-7H,(H,18,20)

InChI Key

ZLTJFNPIYJDXSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl)F

Origin of Product

United States

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